molecular formula C12H9NO B15052266 8-(Prop-2-yn-1-yloxy)quinoline

8-(Prop-2-yn-1-yloxy)quinoline

Cat. No.: B15052266
M. Wt: 183.21 g/mol
InChI Key: LWCZXEORSKNCQU-UHFFFAOYSA-N
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Description

8-(Prop-2-yn-1-yloxy)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of the prop-2-yn-1-yloxy group in the 8-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Prop-2-yn-1-yloxy)quinoline typically involves the reaction of 8-hydroxyquinoline with propargyl bromide in the presence of a base. One common method is as follows :

    Starting Materials: 8-hydroxyquinoline and propargyl bromide.

    Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) with anhydrous potassium carbonate as the base.

    Procedure: 8-hydroxyquinoline is dissolved in DMF, and anhydrous potassium carbonate is added. Propargyl bromide is then added dropwise to the reaction mixture. The reaction is typically conducted at room temperature.

    Isolation: The product is isolated by filtration, followed by purification using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

8-(Prop-2-yn-1-yloxy)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, while substitution reactions can introduce different functional groups into the quinoline scaffold.

Scientific Research Applications

8-(Prop-2-yn-1-yloxy)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(Prop-2-yn-1-yloxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to induce apoptosis in certain cancer cells by disrupting mitochondrial function and promoting cytochrome c release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

8-prop-2-ynoxyquinoline

InChI

InChI=1S/C12H9NO/c1-2-9-14-11-7-3-5-10-6-4-8-13-12(10)11/h1,3-8H,9H2

InChI Key

LWCZXEORSKNCQU-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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